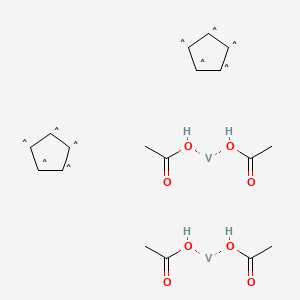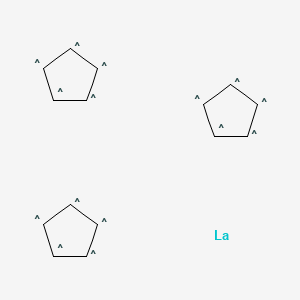
Magnesium ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium ethoxide, with the chemical formula Mg(OC₂H₅)₂, is an organometallic compound that consists of magnesium and ethoxy groups. It is a white crystalline solid known for its applications in various chemical processes . This compound is often used as a precursor in the synthesis of other magnesium-containing compounds and as a catalyst in organic reactions.
Méthodes De Préparation
Magnesium ethoxide can be synthesized through several methods. One common laboratory method involves the reaction of magnesium metal with ethanol in the presence of iodine as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Mg+2C₂H₅OH→Mg(OC₂H₅)₂+H₂
In industrial settings, this compound is often produced by reacting magnesium powder with ethanol in the presence of a co-solvent like n-hexane or silicone oil to control the nucleation and growth of the particles . This method allows for the production of uniform this compound particles with controlled size and dispersibility.
Analyse Des Réactions Chimiques
Magnesium ethoxide undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form magnesium hydroxide and ethanol.
Mg(OC₂H₅)₂+2H₂O→Mg(OH)₂+2C₂H₅OH
-
Reaction with Acids: : Reacts with acids to form magnesium salts and ethanol.
Mg(OC₂H₅)₂+2HCl→MgCl₂+2C₂H₅OH
-
Substitution Reactions: : Acts as a strong base and nucleophile, facilitating various chemical transformations by exchanging the ethoxide group with other functional groups .
Applications De Recherche Scientifique
Magnesium ethoxide has a wide range of applications in scientific research:
Mécanisme D'action
In organic synthesis, magnesium ethoxide acts as a strong base and nucleophile. It facilitates chemical transformations by exchanging its ethoxide group with other functional groups. This exchange leads to the formation of new compounds, making it a valuable reagent in organic chemistry .
Comparaison Avec Des Composés Similaires
Magnesium ethoxide can be compared with other magnesium alkoxides such as magnesium methoxide (Mg(OCH₃)₂) and magnesium isopropoxide (Mg(OCH(CH₃)₂)₂). These compounds share similar reactivity patterns but differ in their alkoxide groups, which can influence their solubility and reactivity in different solvents. This compound is unique due to its specific applications in Ziegler-Natta catalysis and its ability to form uniform particles with controlled size and dispersibility .
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, and organic synthesis. Its ability to act as a strong base and nucleophile makes it a valuable reagent in various chemical processes. The controlled synthesis and unique properties of this compound highlight its importance in both industrial and research settings.
Propriétés
Formule moléculaire |
C4H10MgO2 |
|---|---|
Poids moléculaire |
114.43 g/mol |
Nom IUPAC |
magnesium;ethanolate |
InChI |
InChI=1S/2C2H5O.Mg/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
Clé InChI |
XDKQUSKHRIUJEO-UHFFFAOYSA-N |
SMILES canonique |
CC[O-].CC[O-].[Mg+2] |
Description physique |
Off-white powder with an alcohol-like odor; [MSDSonline] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)









![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)


